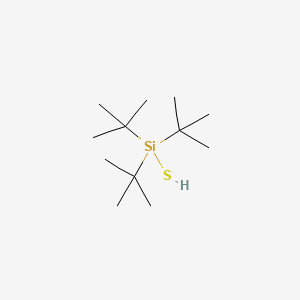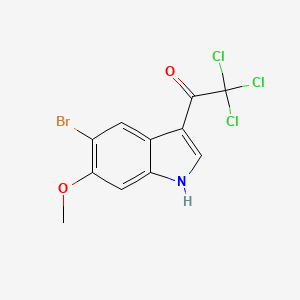![molecular formula C5H9N3O2 B13705451 N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine CAS No. 18271-49-3](/img/structure/B13705451.png)
N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “MFCD32702024” is a chemical entity of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD32702024” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure optimal yield and purity. Common reagents used in these reactions include acids, bases, solvents, and catalysts.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “MFCD32702024” is scaled up to meet the demand. The process involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Automation and Control: Advanced automation and control systems are used to monitor and adjust the reaction conditions in real-time, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
化学反応の分析
Types of Reactions
The compound “MFCD32702024” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving “MFCD32702024” are carried out under specific conditions to achieve the desired products. Some common reagents and conditions include:
Acids and Bases: Used to catalyze or facilitate certain reactions.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and control the reaction environment.
Catalysts: Metal catalysts like palladium, platinum, and nickel are used to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from the reactions of “MFCD32702024” depend on the type of reaction and the reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
科学的研究の応用
The compound “MFCD32702024” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of materials, coatings, and other industrial products.
作用機序
The mechanism of action of “MFCD32702024” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in gene expression and cellular behavior.
特性
CAS番号 |
18271-49-3 |
|---|---|
分子式 |
C5H9N3O2 |
分子量 |
143.14 g/mol |
IUPAC名 |
N-[6-(hydroxyamino)-4,5-dihydro-3H-pyridin-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H9N3O2/c9-7-4-2-1-3-5(6-4)8-10/h9-10H,1-3H2,(H,6,7,8) |
InChIキー |
HZSJCQVOXZPNHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC(=NO)C1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)



![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)








